molecular formula C13H15Cl4NO3S B11987065 N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide CAS No. 303061-87-2

N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide

Katalognummer: B11987065
CAS-Nummer: 303061-87-2
Molekulargewicht: 407.1 g/mol
InChI-Schlüssel: BINZZXOBHUADNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide: is a synthetic organic compound with the molecular formula C13H15Cl4NO3S and a molecular weight of 407.145 g/mol . This compound is characterized by the presence of multiple chlorine atoms, a sulfonyl group, and a pentanamide moiety, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide typically involves the reaction of 2,2,2-trichloro-1-((4-chlorophenyl)sulfonyl)ethanol with pentanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethanol+Pentanoyl chlorideThis compound\text{2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethanol} + \text{Pentanoyl chloride} \rightarrow \text{this compound} 2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethanol+Pentanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both sulfonyl and amide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Eigenschaften

CAS-Nummer

303061-87-2

Molekularformel

C13H15Cl4NO3S

Molekulargewicht

407.1 g/mol

IUPAC-Name

N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfonylethyl]pentanamide

InChI

InChI=1S/C13H15Cl4NO3S/c1-2-3-4-11(19)18-12(13(15,16)17)22(20,21)10-7-5-9(14)6-8-10/h5-8,12H,2-4H2,1H3,(H,18,19)

InChI-Schlüssel

BINZZXOBHUADNW-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.